

A Technical Guide to the Spectroscopic and Pharmacological Profile of Penfluridol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment yellow 73*

Cat. No.: *B080490*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for CAS number 13515-40-7 identifies a compound known as **Pigment Yellow 73**.^{[1][2][3][4][5]} However, the request for in-depth data on signaling pathways and experimental protocols suitable for drug development professionals strongly suggests an interest in the long-acting antipsychotic drug, Penfluridol. Penfluridol's correct CAS number is 26864-56-2.^{[6][7][8][9][10]} This guide will focus on Penfluridol to align with the technical requirements and intended audience of the request.

Introduction to Penfluridol

Penfluridol is a first-generation, long-acting oral antipsychotic medication belonging to the diphenylbutylpiperidine class of drugs.^{[11][12]} It is primarily utilized in the treatment of chronic schizophrenia and other psychotic disorders.^{[13][14]} Its therapeutic effect stems from its potent antagonism of dopamine receptors in the brain.^{[11][14][15]} With an exceptionally long biological half-life, Penfluridol allows for a unique once-weekly dosing regimen, which can improve medication adherence in patients.^{[11][13]}

Chemical Profile:

Identifier	Value
IUPAC Name	1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol[6][8]
CAS Number	26864-56-2[7][8][9]
Molecular Formula	C ₂₈ H ₂₇ ClF ₅ NO[6][7][8]

| Molecular Weight | 523.97 g/mol [7][8][9] |

Spectroscopic Data

This section summarizes the key spectroscopic data for Penfluridol, presented for clarity and comparative analysis.

Mass Spectrometry

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of Penfluridol.

Technique	Ionization Mode	Key m/z Values	Source
LC-MS/MS	ESI (Positive)	Precursor: 524.3; Product: 203.1[16]	Walia, A., et al.[16]
LC-MS	ESI	524.2, 203.2, 149.3, 109.1[6]	MassBank Europe[6]
GC-MS	EI	294, 292, 224, 274[6]	NIST[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the Penfluridol molecule.

Technique	Key Peaks (cm ⁻¹)	Source
ATR-IR	Data available upon request from source.	Forensic Spectral Research / Sigma-Aldrich[6]

Note: A specific peak list is not publicly available. The spectrum would be expected to show characteristic peaks for O-H (alcohol), C-H (aromatic and aliphatic), C-F, and C-Cl bonds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Solvent	λ_{max} (nm)	Source
Not Specified	220, 266, 272	Cayman Chemical[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure of Penfluridol.

Nucleus	Solvent	Expected Chemical Shifts (ppm)
¹ H NMR	CDCl ₃ or DMSO-d ₆	Signals corresponding to aromatic, aliphatic, and hydroxyl protons.
¹³ C NMR	CDCl ₃ or DMSO-d ₆	Signals corresponding to aromatic, aliphatic, and alcohol carbons.

Note: Publicly accessible, detailed peak-by-peak NMR data for Penfluridol is limited. The data presented here is based on expected values for its known structure.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a method developed for the quantification of Penfluridol in human plasma.^[16]

- Sample Preparation: Dissolve the analyte in an appropriate organic solvent (e.g., methanol or acetonitrile) to a known concentration.^[17] For bioanalytical methods, a solid-phase or liquid-liquid extraction from the biological matrix is required.^[16]
- Chromatography:
 - LC System: API-6500+ LC-MS/MS system or equivalent.^[16]
 - Column: Phenomenex Kinetex C18, 5 μ m, 100Å, 100 x 4.6mm.^[16]
 - Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate (e.g., 60:40 v/v).^[16]
 - Flow Rate: 1.0 mL/min.^[16]
 - Injection Volume: 10 μ L.
- Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI), positive mode.^{[16][18][19]}
 - Mode: Multiple Reaction Monitoring (MRM).^[16]
 - Ion Transition: Monitor the transition from the precursor ion (Q1 mass) of m/z 524.3 to the product ion (Q3 mass) of m/z 203.1.^[16]
 - Data Analysis: Use appropriate software (e.g., Sciex Analyst) to integrate peak areas and quantify the analyte.^[16]

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

This is a general protocol for acquiring an IR spectrum of a solid compound.[\[12\]](#)[\[20\]](#)

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.
- Sample Preparation: Place a small amount (1-2 mg) of the solid Penfluridol sample directly onto the ATR crystal.[\[12\]](#)
- Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.[\[12\]](#)
- Scanning: Collect the spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.[\[20\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a standard approach for the analysis of a small organic molecule like Penfluridol.[\[21\]](#)

- Sample Preparation:
 - Accurately weigh 10-20 mg of the Penfluridol sample.[\[21\]](#)
 - Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl_3) or DMSO- d_6) in a clean, dry 5 mm NMR tube.[\[21\]](#)
 - Ensure the sample is fully dissolved. A chemical shift reference such as Tetramethylsilane (TMS) may be included.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.

- Lock the instrument onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - Acquire a standard 1D ^1H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[\[22\]](#)
 - Acquire a ^{13}C NMR spectrum (e.g., using a proton-decoupled pulse sequence). This will require a longer acquisition time than the ^1H spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Signaling Pathways and Mechanism of Action

Penfluridol's primary therapeutic action is achieved through its high-affinity antagonism of post-synaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[\[11\]](#)[\[13\]](#)[\[23\]](#) This blockade reduces dopaminergic overactivity, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[\[11\]](#)

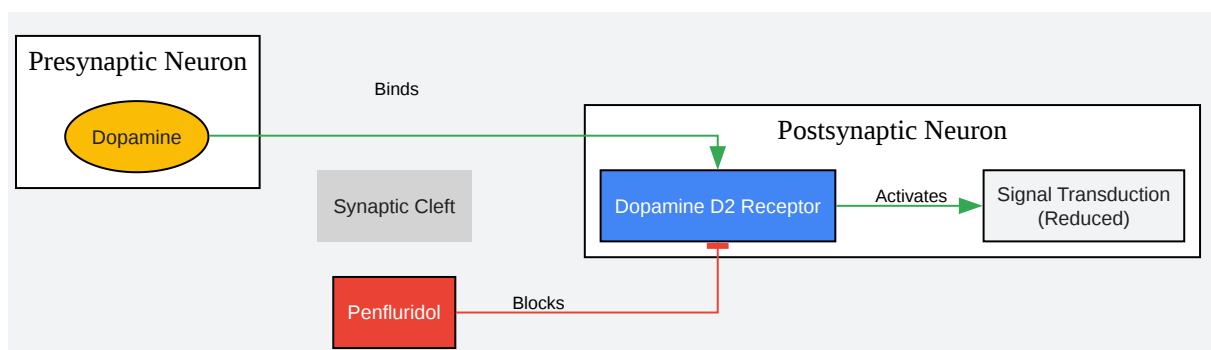
In addition to its primary target, Penfluridol also interacts with other neurotransmitter systems, which contributes to its overall effect and side-effect profile:[\[11\]](#)

- Serotonin (5-HT₂) Receptors: Antagonism at these receptors may contribute to its efficacy against some negative symptoms of schizophrenia.[\[11\]](#)
- Alpha-Adrenergic Receptors: Blockade can lead to side effects like orthostatic hypotension.[\[11\]](#)
- Histamine H1 Receptors: Antagonism is associated with side effects such as sedation and weight gain.[\[11\]](#)

More recent research also indicates that Penfluridol can induce cellular apoptosis and impact pathways related to protein processing in the endoplasmic reticulum and oxidative stress.[\[24\]](#)[\[25\]](#)[\[26\]](#)

Visualization of Penfluridol's Primary Mechanism

The following diagram illustrates the primary mechanism of action of Penfluridol at the synaptic level.

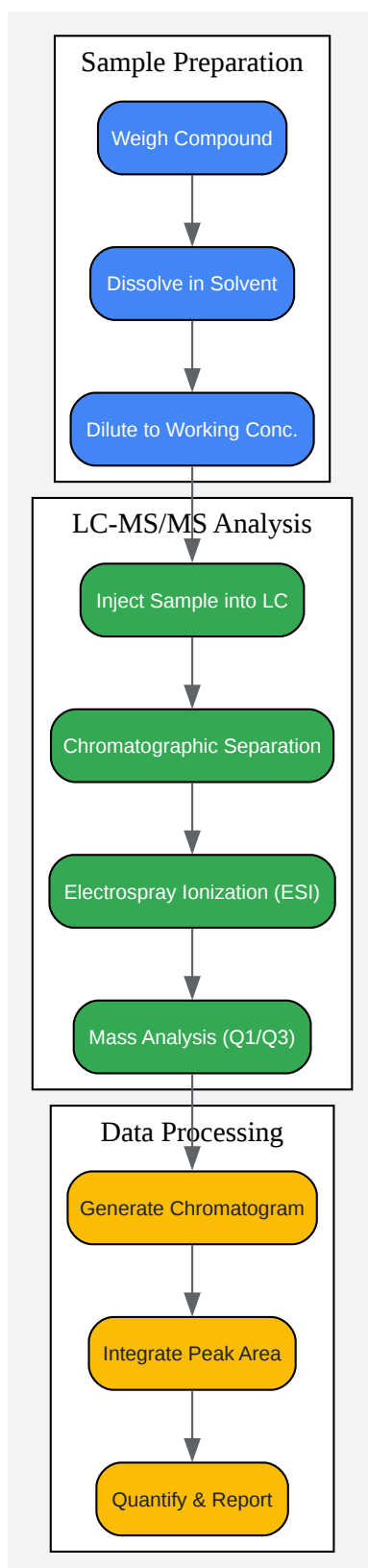


[Click to download full resolution via product page](#)

Caption: Penfluridol blocks dopamine D2 receptors, inhibiting signal transduction.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for the analysis of a small molecule like Penfluridol using LC-MS/MS.



[Click to download full resolution via product page](#)

Caption: A typical workflow for quantitative analysis via LC-MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 13515-40-7, Pigment Yellow 73, C.I. 11738, 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide - chemBlink [chemblink.com]
- 2. PIGMENT YELLOW 73 - Ataman Kimya [atamanchemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pigment Yellow 73 | CAS 13515-40-7 | LGC Standards [lgcstandards.com]
- 5. Pigment yellow 73|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]
- 6. Penfluridol | C₂₈H₂₇ClF₅NO | CID 33630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Penfluridol [webbook.nist.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. What is the mechanism of Penfluridol? [synapse.patsnap.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. ejpsychiatry.com [ejpsychiatry.com]
- 14. What is Penfluridol used for? [synapse.patsnap.com]
- 15. selleckchem.com [selleckchem.com]
- 16. research-reels.com [research-reels.com]
- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 22. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mims.com [mims.com]
- 24. Penfluroidol Attenuates the Imbalance of the Inflammatory Response by Repressing the Activation of the NLRP3 Inflammasome and Reduces Oxidative Stress via the Nrf2/HO-1 Signaling Pathway in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Penfluridol triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic and Pharmacological Profile of Penfluridol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080490#cas-number-13515-40-7-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com